molecular formula C16H21NO3 B023827 rac 7-Hydroxy Propranolol CAS No. 81907-81-5

rac 7-Hydroxy Propranolol

Cat. No.: B023827
CAS No.: 81907-81-5
M. Wt: 275.34 g/mol
InChI Key: ZAVISZICVBECEV-UHFFFAOYSA-N
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Description

rac 7-Hydroxy Propranolol: is a ring-hydroxylated isomer and metabolite of propranolol, a well-known beta-adrenergic receptor antagonist. This compound exhibits significant pharmacological properties, including potent vasodilator activity and beta-adrenergic receptor antagonism . It is primarily used in research settings to study its effects on cardiovascular systems and other physiological processes.

Mechanism of Action

Target of Action

The primary target of rac 7-Hydroxy Propranolol, a ring-hydroxylated isomer and metabolite of propranolol, is the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Mode of Action

This compound acts as an antagonist at β-adrenergic receptors . It binds to these receptors, blocking the binding of adrenaline and noradrenaline, which are natural ligands of these receptors . This blockage results in a decrease in heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The compound affects the adrenergic signaling pathway. By blocking the β-adrenergic receptors, it inhibits the downstream effects of adrenaline and noradrenaline, such as the activation of adenylate cyclase and the increase in cyclic AMP levels in cells . This leads to a decrease in heart rate and blood pressure .

Pharmacokinetics

It is known that propranolol, the parent drug, is well absorbed after oral administration, widely distributed in the body, extensively metabolized in the liver (primarily by cyp2d6), and excreted in urine . The hydroxylation of propranolol to form this compound is likely to be a part of its metabolic pathway .

Result of Action

The molecular effect of this compound is the antagonism of β-adrenergic receptors, leading to a decrease in the intracellular levels of cyclic AMP . This results in a decrease in heart rate and blood pressure . On a cellular level, it may also demonstrate potent vasodilator activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the genetic makeup of the individual (specifically, polymorphisms in the CYP2D6 gene) can influence the metabolism of propranolol and, consequently, the formation and action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: rac 7-Hydroxy Propranolol can be synthesized from propranolol through a hydroxylation reaction. The intermediate, rac 7-Methoxy Propranolol, is often used in the preparation of this compound . The hydroxylation process typically involves the use of specific reagents and catalysts to achieve the desired hydroxylation at the 7th position of the propranolol molecule.

Chemical Reactions Analysis

Types of Reactions: rac 7-Hydroxy Propranolol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include different hydroxylated, oxidized, or substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

rac 7-Hydroxy Propranolol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position, which imparts distinct pharmacological properties, including a balance of beta-adrenergic receptor antagonism and vasodilator activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Overview

rac 7-Hydroxy Propranolol is a significant metabolite of propranolol, a widely used beta-adrenergic antagonist. This compound exhibits notable pharmacological properties, including potent vasodilator activity and antagonism of beta-adrenergic receptors. Understanding its biological activity is crucial for its application in cardiovascular therapies and other medical fields.

Target Receptors
The primary target of this compound is the β-adrenergic receptors. By acting as an antagonist, it inhibits the action of catecholamines like epinephrine and norepinephrine, which leads to various physiological effects.

Biochemical Pathways
The compound affects adrenergic signaling pathways by blocking β-adrenergic receptors, which inhibits adenylate cyclase activity and reduces intracellular cyclic AMP levels. This mechanism is pivotal in mediating cardiovascular responses such as heart rate and blood pressure regulation.

Pharmacokinetics

This compound is well absorbed after oral administration and is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6). Its pharmacokinetic profile is essential for understanding its therapeutic efficacy and safety.

Property Details
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 250.31 g/mol
CAS Number 76275-67-7
Potency 0.95 relative to propranolol
Vasodilator Activity 0.20 relative to propranolol (pA2 = 7.58)

Biological Activities

This compound exhibits various biological activities:

  • Beta-Adrenergic Antagonism : Inhibits β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  • Vasodilation : Causes relaxation of vascular smooth muscle, contributing to reduced blood pressure.
  • Neuroprotective Effects : Investigated for potential benefits in neurodegenerative diseases due to its ability to modulate stress responses.

Case Studies and Research Findings

  • Cardiovascular Applications : A study demonstrated that this compound effectively reduces blood pressure in hypertensive models by antagonizing β-adrenergic receptors, highlighting its potential in treating hypertension .
  • Ocular Hypertension : Research has indicated that this compound can lower intraocular pressure in patients with primary open-angle glaucoma, suggesting its utility in ophthalmology .
  • Pharmacokinetic Studies with Deuterated Derivatives : The deuterated version, rac-7-Hydroxy Propranolol-d5, has been used in pharmacokinetic studies to track absorption and metabolism more accurately, providing insights into its behavior in biological systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound Mechanism of Action Potency vs. Propranolol
Propranolol Non-selective beta-adrenergic antagonistReference
rac 7-Methoxy Propranolol Intermediate synthesis compoundNot specified
Other Hydroxylated Isomers Varying positions of hydroxyl groupsVaries

Properties

IUPAC Name

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVISZICVBECEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433884
Record name 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81907-81-5
Record name 7-Hydroxypropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81907-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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